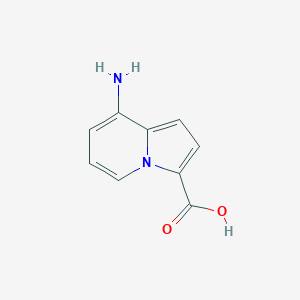

8-Amino-indolizine-3-carboxylic acid

Description

Properties

IUPAC Name |

8-aminoindolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-5-11-7(6)3-4-8(11)9(12)13/h1-5H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOMCKODTWLNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C2C(=O)O)C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-indolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole, which can then be further modified to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-indolizine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

8-Amino-indolizine-3-carboxylic acid and its derivatives have shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents.

Anticancer Activity:

Recent studies have indicated that indolizine derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For instance, compounds derived from indolizines have been reported to inhibit vascular endothelial growth factor (VEGF) and neuropilin-1 (NRP1), which are crucial in tumor angiogenesis and metastasis .

Antimicrobial Properties:

Indolizines exhibit broad-spectrum antimicrobial activity. Research has demonstrated that certain indolizine derivatives possess antibacterial and antiviral properties, making them candidates for new antimicrobial agents .

Neuroprotective Effects:

There is emerging evidence suggesting that indolizines might also serve as neuroprotective agents. Their ability to modulate neurotransmitter systems positions them as potential treatments for neurodegenerative diseases .

Materials Science

Dye-Sensitized Solar Cells (DSSCs):

Indolizine derivatives have been explored for their application in dye-sensitized solar cells due to their suitable electronic properties. The π-conjugated systems in these compounds enhance light absorption, which is critical for improving the efficiency of solar cells .

Fluorescent Probes:

The unique optical properties of this compound allow it to be utilized as a fluorescent probe in biochemical assays. Its ability to be engineered into various fluorophores makes it useful for cellular imaging and tracking biological processes .

Environmental Science

Herbicidal Activity:

Research has highlighted the potential of indole-3-carboxylic acid derivatives as herbicides. These compounds can mimic auxin, a plant hormone that regulates growth, thereby controlling weed populations effectively . The synthesis and biological evaluation of such derivatives indicate significant herbicidal activity against various weed species, suggesting their practical application in agriculture .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step reactions that can include cycloaddition processes. Recent advancements in synthetic methodologies have improved yields and broadened the scope of accessible derivatives. For example, palladium-catalyzed reactions have been employed to generate indolizines efficiently via carbonylative pathways .

Case Studies

Mechanism of Action

8-Amino-indolizine-3-carboxylic acid is similar to other indolizine derivatives, such as indole-3-carboxylic acid and ethyl 1H-indole-3-carboxylates. it is unique in its structure and potential applications. While other indolizine derivatives may have similar biological activities, this compound stands out due to its specific chemical properties and versatility in synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 8-amino-indolizine-3-carboxylic acid and its analogs:

Physicochemical Properties

- Solubility and Stability: Indole-3-carboxylic acid is a crystalline solid with stability ≥4 years at -20°C , whereas this compound’s solubility is likely influenced by its amino group (enhancing hydrophilicity) compared to non-amino-substituted analogs.

- Acidity: The carboxylic acid group in indole-3-carboxylic acid (pKa ~4.7) is less acidic than cinnoline derivatives due to electronic effects of adjacent nitrogen atoms .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 8-Amino-indolizine-3-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : Two primary approaches are reported:

- Catalytic Cross-Coupling/Cycloisomerization : Pd/Cu co-catalyzed reactions enable sequential cross-coupling of alkynes or halides with amines, followed by cyclization to form the indolizine core. Optimizing catalyst ratios (e.g., Pd(OAc)₂/CuI) and solvent polarity (DMF or THF) enhances yield .

- Thermal Lactamization : Using polyphosphoric acid (PPA) as a catalyst, 8-nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline-3-carboxylic acid) are reduced to 8-amino derivatives, followed by lactamization under reflux. Reaction time (24–72 h) and temperature (70–100°C) critically influence purity .

- Data Table :

| Method | Catalyst System | Yield Range | Key Variables |

|---|---|---|---|

| Pd/Cu Catalysis | Pd(OAc)₂, CuI, Ligand | 60–85% | Solvent, Temperature |

| PPA Lactamization | Polyphosphoric Acid | 50–75% | Reaction Time, Precursor Purity |

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., amino group at C8, carboxylic acid at C3). DMSO-d₆ is preferred for solubility .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) validates molecular weight (±0.001 Da accuracy) .

- Fourier Transform Infrared (FTIR) : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can conflicting data on synthetic yields from different catalytic systems be systematically addressed?

- Methodological Answer : Contradictions often arise from:

- Catalyst Deactivation : Trace oxygen or moisture in Pd/Cu systems reduces efficiency. Use degassed solvents and inert atmospheres .

- Side Reactions : Competitive pathways (e.g., over-cyclization) in lactamization can be minimized by stepwise monitoring via TLC or in-situ IR .

- Statistical Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) identify critical factors (e.g., temperature, stoichiometry) .

Q. What functionalization strategies enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Amino Group Modifications : Acylation (e.g., acetyl chloride) or sulfonylation improves pharmacokinetic properties. Substituent bulkiness affects target selectivity (e.g., serotonin receptor antagonism) .

- Carboxylic Acid Diversification : Esterification (methyl/ethyl esters) or amide coupling (e.g., with primary amines) enhances membrane permeability. Thiazole or triazole moieties introduced via click chemistry boost anticancer activity .

Q. How can computational tools predict the biological interactions of this compound analogs?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EphB3 kinase). Protonated amino and deprotonated carboxylic acid groups are critical for hydrogen bonding .

- QSAR Modeling : Topological polar surface area (TPSA < 90 Ų) and logP (1.5–3.0) optimize blood-brain barrier penetration for neurodegenerative disease applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.